3-Oxo-4-(3-fluorophenyl)butanoic acid

Description

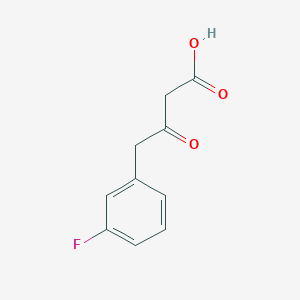

3-Oxo-4-(3-fluorophenyl)butanoic acid is a fluorinated β-keto acid characterized by a ketone group at the third carbon and a 3-fluorophenyl substituent at the fourth position. For example, the trifluorophenyl analog has a molecular formula of C₁₀H₇F₃O₃, a boiling point of 333.3 ± 42.0 °C, and a density of 1.5 ± 0.1 g/cm³ . The fluorine substituent enhances electronic withdrawal, influencing reactivity and stability, making such compounds valuable intermediates in pharmaceuticals. For instance, derivatives like Boc-(S)-3-amino-4-(3-fluorophenyl)butyric acid are precursors to bioactive molecules .

Properties

CAS No. |

1984128-91-7 |

|---|---|

Molecular Formula |

C10H9FO3 |

Molecular Weight |

196.17 g/mol |

IUPAC Name |

4-(3-fluorophenyl)-3-oxobutanoic acid |

InChI |

InChI=1S/C10H9FO3/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4H,5-6H2,(H,13,14) |

InChI Key |

IYBHJBFTNXHLFV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)CC(=O)CC(=O)O |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-Oxo-4-(p-tolyl)butanoic acid

- Substituent : p-Tolyl (methyl group) instead of 3-fluorophenyl.

- This compound shares a 90% structural similarity with the target molecule .

4-Oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid

- Substituent : Trifluoromethyl (-CF₃) group at the 3-position.

- Impact : The stronger electron-withdrawing -CF₃ group increases acidity and stability, making it suitable for amidation reactions in drug synthesis .

3-Chloro-4-cyclohexyl-o-oxo-benzenebutanoic acid (Esfar)

Functional Group Modifications

Ethyl 3-Oxo-4-phenylbutanoate

- Functional Group : Ester (ethyl) instead of carboxylic acid.

- Impact : The ester form improves volatility and solubility in organic solvents, facilitating purification during synthesis .

2-Oxo-4-(3-furanyl)-4-hydroxy-butanoic acid

- Functional Group : Hydroxy and furan groups.

- Impact : The hydroxy group introduces hydrogen-bonding capacity, while the furan ring enables participation in cycloaddition reactions, broadening applications in heterocyclic chemistry .

Phenoxybutanoic Acids (MCPB, 2,4-DB)

- Structure: Phenoxy groups instead of fluorophenyl.

- Application : Used as herbicides (e.g., MCPB targets broadleaf weeds) due to their auxin-like activity .

3-Oxo-4-(2,4,5-trifluorophenyl)butanoic Acid Derivatives

- Application: Key intermediates in antidiabetic drugs. For example, enzymatic conversion of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate yields chiral amines via transaminase/esterase cascades .

Data Table: Key Structural and Functional Comparisons

Research Findings and Trends

- Electronic Effects : Fluorine and trifluoromethyl groups enhance electrophilicity, accelerating nucleophilic additions (e.g., amidation) .

- Chiral Synthesis: Enzymatic methods (e.g., transaminases) efficiently produce enantiopure amino acids from β-keto acids, critical for drug development .

- Herbicidal Activity: Phenoxybutanoic acids exhibit auxin-like effects, disrupting plant growth hormones .

Preparation Methods

Classical Route via Condensation and Hydrolysis

- 3-Fluorobenzaldehyde

- Ethyl acetoacetate

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Condensation | 3-Fluorobenzaldehyde reacts with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to form a β-keto ester intermediate. | Reflux in ethanol or methanol, 4-6 hours | Facilitates carbon-carbon bond formation. |

| 2. Hydrolysis | The ester intermediate undergoes hydrolysis under acidic conditions (e.g., HCl, H₂SO₄) to yield the corresponding β-keto acid. | Reflux with dilute acid, 2-4 hours | Converts ester to acid, yielding the target compound. |

3-Fluorobenzaldehyde + Ethyl acetoacetate → (Base, Reflux) → β-Keto ester → (Acid hydrolysis) → 3-Oxo-4-(3-fluorophenyl)butanoic acid

Industrial-Scale Synthesis via Continuous Flow or Catalytic Methods

In large-scale manufacturing, process optimization involves:

- Use of solid-supported catalysts to enhance selectivity.

- Continuous flow reactors for better control over temperature and reaction time.

- Alternative solvents such as acetonitrile or dichloromethane to improve yield.

Data Tables of Key Reaction Parameters

| Parameter | Typical Range | Remarks |

|---|---|---|

| Reflux temperature | 60–80°C | For condensation and hydrolysis steps |

| Reaction time | 4–6 hours (condensation), 2–4 hours (hydrolysis) | Ensures complete conversion |

| Solvent | Ethanol, methanol, acetonitrile | Choice depends on scale and equipment |

| Base | Sodium ethoxide, potassium carbonate | For condensation step |

| Acid | HCl, dilute sulfuric acid | For hydrolysis |

Research Findings and Notes

Synthesis Efficiency and Yield

Research indicates that the classical condensation-hydrolysis route yields moderate to high yields (60–85%) with high purity when optimized. The key to efficiency is controlling temperature and reaction time to prevent side reactions such as over-oxidation or polymerization.

Purification Techniques

- Recrystallization from ethanol or ethanol-water mixtures ensures high purity.

- Chromatography (flash or preparative HPLC) may be employed for stereoisomer separation or removal of impurities.

- Melting point analysis (reported around 165–170°C) confirms purity.

Notable Variations

Some studies explore microwave-assisted synthesis to reduce reaction times and improve yields. Others utilize metal catalysts like AlCl₃ for Friedel-Crafts acylation, which can be adapted for aromatic substitution steps.

Summary of Key Literature Data

| Source | Method | Yield | Remarks |

|---|---|---|---|

| Patent CN102320957B | Reaction of 2,4,5-trifluorophenylacetonitrile with ethyl bromoacetate, zinc, followed by hydrolysis | ~75–80% | Scalable, eco-friendly, minimal waste |

| Scientific Reports | Friedel-Crafts acylation of chlorobenzene derivatives | 65–85% | Suitable for industrial scale |

| European Journal of Medicinal Chemistry | Multi-step synthesis involving condensation and hydrolysis | 60–70% | Emphasizes purity and functional group compatibility |

Additional Notes

- Reaction optimization involves adjusting temperature, solvent polarity, and catalyst choice.

- Safety considerations include handling of strong acids/bases and controlling exothermic reactions.

- The final purification step is critical to remove residual catalysts or unreacted starting materials, ensuring high-quality material for research or pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes to 3-Oxo-4-(3-fluorophenyl)butanoic acid, and how can intermediates be characterized?

- Methodology : The compound is typically synthesized via condensation of fluorophenylacetic acid derivatives with β-keto esters. For example, 3-oxo-4-(2,4,5-trifluorophenyl)butyric acid benzyl ester is prepared by reacting 2,4,5-trifluorophenylacetic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid), followed by hydrolysis and decarboxylation. Key intermediates are characterized using -NMR, -NMR, and LC-MS to confirm regiochemistry and purity. Benzyl ester intermediates are particularly useful for protecting the carboxylic acid group during subsequent steps .

Q. How does the fluorine substituent influence the reactivity of this compound?

- Methodology : The 3-fluorophenyl group enhances electron-withdrawing effects, stabilizing the β-keto acid moiety and directing nucleophilic attacks at the ketone position. This electronic perturbation can be studied via Hammett substituent constants () and DFT calculations to predict regioselectivity in reactions like reductions (e.g., NaBH) or nucleophilic additions (e.g., Grignard reagents). Fluorine’s inductive effect also increases acidity of the α-hydrogens, facilitating enolate formation .

Q. What purification strategies are effective for β-keto acids with fluorinated aryl groups?

- Methodology : Crystallization from ethyl acetate/hexane mixtures (1:3) is optimal due to the compound’s moderate polarity. Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves impurities from hydrolyzed byproducts. For scale-up, flash chromatography using silica gel (10% MeOH in DCM) achieves >95% purity. Monitor via TLC (R ~0.3 in 5% MeOH/DCM) .

Advanced Research Questions

Q. How can enzymatic cascade reactions improve enantioselective synthesis of β-amino acid derivatives from this compound?

- Methodology : The transaminase TR2 enzyme (pH 8.0–9.5, 60–65°C) converts β-keto esters to β-amino acids with >99% enantiomeric excess (e.e.) via a two-step cascade: (1) hydrolysis of the ester to the β-keto acid at the hydrolase site, and (2) transamination using L-alanine as an amine donor. Optimize enzyme loading (10–15% w/w) and cofactor (PLP, 0.1 mM) to minimize racemization. Monitor reaction progress via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .

Q. What computational tools predict the biocatalytic activity of transaminases on fluorinated β-keto acids?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model substrate-enzyme interactions. Key parameters include binding affinity (ΔG) for the fluorophenyl group in the TR2 active site (PDB: 7QYG) and steric clashes with residues like Phe168 and Tyr245. QM/MM calculations (Gaussian 16) assess energy barriers for the rate-limiting transamination step. Validate predictions with experimental kinetic data (, ) .

Q. How do structural analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) inform SAR studies for antidiabetic drug intermediates?

- Methodology : Substitute the 3-fluorophenyl group with 2-fluoro or 4-fluoro analogs to evaluate electronic effects on bioactivity. Synthesize derivatives via Friedel-Crafts acylation or Suzuki-Miyaura coupling. Test inhibition of dipeptidyl peptidase-4 (DPP-4) using in vitro assays (IC) and compare with molecular docking into the DPP-4 binding pocket (PDB: 4FFV). Fluorine at the 3-position shows optimal steric compatibility and H-bonding with Arg125 .

Data Contradiction Analysis

Q. Discrepancies in reported enantiomeric excess (e.e.) for enzymatic vs. chemical synthesis of β-amino acids: How to resolve?

- Analysis : Chemical methods (e.g., Evans oxazolidinones) often yield 85–90% e.e. due to competing pathways, while biocatalytic routes (TR2 transaminase) achieve >99% e.e. . Discrepancies arise from enzyme-substrate mismatches (e.g., bulkier 3-fluorophenyl vs. 2,4,5-trifluorophenyl groups). Validate via kinetic resolution experiments: Incubate racemic β-amino acids with D-amino acid oxidase (DAO) and measure residual enantiomer (HPLC). Adjust enzyme engineering (e.g., directed evolution) for non-natural substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.